molecular formula C16H16N6O2 B2599082 N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 2320417-81-8

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2599082
CAS No.: 2320417-81-8
M. Wt: 324.344
InChI Key: KAKNGDKLHAJTIS-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that features a pyrazole and pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the pyridazinone moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the coupling and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazinone derivatives, such as:

  • 1-(1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)urea
  • 2-(1-methyl-1H-pyrazol-5-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one

Uniqueness

What sets N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide apart is its specific combination of functional groups and the resulting biological activity. Its unique structure allows for interactions with a distinct set of molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21-14(4-6-19-21)13-7-12(8-17-10-13)9-18-15(23)11-22-16(24)3-2-5-20-22/h2-8,10H,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKNGDKLHAJTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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